2,6-difluoro-N-phenylbenzamide

Conformational Analysis Medicinal Chemistry FtsZ Inhibition

2,6-Difluoro-N-phenylbenzamide (CAS 327087-22-9) is a fluorinated benzamide derivative with the molecular formula C13H9F2NO and a molecular weight of 233.21 g/mol. It belongs to the N-phenylbenzamide class, characterized by an amide linkage bridging a 2,6-difluorophenyl carbonyl moiety and an unsubstituted aniline ring.

Molecular Formula C13H9F2NO
Molecular Weight 233.21 g/mol
Cat. No. B5816767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-phenylbenzamide
Molecular FormulaC13H9F2NO
Molecular Weight233.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)F
InChIInChI=1S/C13H9F2NO/c14-10-7-4-8-11(15)12(10)13(17)16-9-5-2-1-3-6-9/h1-8H,(H,16,17)
InChIKeyAIKOEZLWSYWGMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Difluoro-N-phenylbenzamide Procurement Guide: Core Properties and Compound Class Context


2,6-Difluoro-N-phenylbenzamide (CAS 327087-22-9) is a fluorinated benzamide derivative with the molecular formula C13H9F2NO and a molecular weight of 233.21 g/mol [1]. It belongs to the N-phenylbenzamide class, characterized by an amide linkage bridging a 2,6-difluorophenyl carbonyl moiety and an unsubstituted aniline ring. The compound is primarily utilized as a synthetic intermediate and a core scaffold for the development of bioactive molecules, notably inhibitors targeting the bacterial cell division protein FtsZ [2]. Its computed logP ranges from 2.9 to 3.35, and it has a predicted pKa of approximately 11.35 . The 2,6-difluoro substitution pattern imposes distinct conformational and electronic properties that differentiate it from non-fluorinated and mono-fluorinated analogs, affecting both its reactivity and biological profile [2].

Why 2,6-Difluoro-N-phenylbenzamide Cannot Be Simply Replaced by Other N-Phenylbenzamide Analogs


Substituting 2,6-difluoro-N-phenylbenzamide with a non-fluorinated (e.g., N-phenylbenzamide, CAS 93-98-1) or differently halogenated analog without verifying functional equivalence poses significant risk of altered target engagement and physicochemical behavior. The 2,6-difluoro substitution forces the benzamide into a non-planar conformation with a characteristic dihedral angle of approximately −27° between the carboxamide group and the aromatic ring, whereas non-fluorinated benzamides adopt a planar geometry . This conformational restriction, driven by steric and electronic effects of the ortho-fluorine atoms, is a critical determinant of allosteric binding to FtsZ and other protein targets [1]. Furthermore, the electron-withdrawing fluorine atoms modulate the amide NH acidity, hydrogen-bonding capacity, and metabolic stability relative to non-fluorinated or mono-fluorinated congeners [2]. Direct replacement without experimental validation therefore risks loss of target potency, altered pharmacokinetics, and irreproducible biological results.

Quantitative Differentiation of 2,6-Difluoro-N-phenylbenzamide: Comparative Evidence Against Analogs


Conformational Restriction: Non-Planar Geometry of 2,6-Difluoro-N-phenylbenzamide Versus Planar Non-Fluorinated Benzamides Drives Differential Target Binding

The 2,6-difluorobenzamide scaffold adopts a non-planar conformation with a lowest-energy torsion angle of −27° between the amide plane and the aromatic ring, whereas non-fluorinated benzamides such as 3-methoxybenzamide (3-MBA) adopt a planar geometry (0° or 180°) [1]. This conformational restriction has been shown by molecular docking studies to be essential for allosteric binding to the FtsZ protein, placing the 2,6-difluorobenzamide motif in an optimal orientation within the allosteric pocket that planar analogs cannot achieve . The energy barrier to rotation about the C(sp²)–C(aryl) bond, as determined by variable-temperature ¹⁹F NMR, further confirms that the 2,6-difluoro substitution locks the scaffold into a preferred non-planar geometry not accessible to non-fluorinated or mono-fluorinated benzamides [2].

Conformational Analysis Medicinal Chemistry FtsZ Inhibition

Lipophilicity Modulation: 2,6-Difluoro Substitution Lowers LogP Relative to Non-Fluorinated N-Phenylbenzamide, Altering Permeability and Solubility Profiles

2,6-Difluoro-N-phenylbenzamide has a computed logP of 2.9 (XLogP) to 3.35 [1], which is lower than the logP of the non-fluorinated analog N-phenylbenzamide (logP = 3.07–3.41, experimentally and computationally determined) . The introduction of two electronegative fluorine atoms at the 2- and 6-positions reduces lipophilicity by approximately 0.1–0.5 logP units, which can improve aqueous solubility and reduce non-specific protein binding while still maintaining sufficient membrane permeability for intracellular target engagement. This moderate reduction in logP is a deliberate design strategy: excessive lipophilicity is associated with poor metabolic stability and promiscuous off-target binding, whereas overly hydrophilic compounds suffer from poor membrane penetration.

Physicochemical Properties ADME Drug Design

Enhanced On-Target Antibacterial Activity of the 2,6-Difluorobenzamide Scaffold Versus Non-Fluorinated Benzamides in FtsZ Inhibition

In a series of 3-O-arylalkylbenzamide and 3-O-arylalkyl-2,6-difluorobenzamide derivatives evaluated for FtsZ-targeted antibacterial activity, the 2,6-difluorobenzamide derivatives exhibited markedly superior on-target activity and antibacterial potency compared to their non-fluorinated benzamide counterparts [1]. The most active 3-O-chlorobenzyl-2,6-difluorobenzamide derivative (compound 36) demonstrated MIC values of 0.5 µg/mL against Bacillus subtilis ATCC9372, 4 µg/mL against methicillin-resistant Staphylococcus aureus ATCC29213, and 8 µg/mL against penicillin-resistant Staphylococcus aureus PR [1]. While this specific data pertains to 3-substituted derivatives rather than the unsubstituted parent compound, it establishes a class-level principle: the 2,6-difluorobenzamide motif is a critical pharmacophoric element that substantially enhances antibacterial activity relative to non-fluorinated benzamide scaffolds, supporting the selection of 2,6-difluoro-N-phenylbenzamide as the appropriate starting scaffold for further derivatization.

Antibacterial FtsZ Inhibition SAR

Weak Dihydroorotase Inhibition Defines a Low-Background Activity Baseline for Target Selectivity Profiling

2,6-Difluoro-N-phenylbenzamide was evaluated for inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites at a concentration of 10 µM and pH 7.37, yielding an IC50 of 1.80 × 10⁵ nM (180 µM) [1]. This extremely weak inhibitory activity establishes the compound as essentially inactive against this pyrimidine biosynthesis enzyme. When compared to known dihydroorotase inhibitors that demonstrate IC50 values in the sub-micromolar to low micromolar range, this data provides a useful negative-control baseline: any observed phenotypic activity of the compound or its derivatives in cell-based assays is unlikely to arise from DHOase-mediated pyrimidine depletion, thereby ruling out a common off-target mechanism and supporting target-specific interpretation of biological results.

Enzyme Inhibition Selectivity Profiling Dihydroorotase

Amide Bond Rotational Barrier as a Conformational Probe Unique to 2,6-Difluorobenzamides for ¹⁹F NMR Spectroscopic Applications

The C(sp²)–C(aryl) single bond in 2,6-difluorobenzamides exhibits a measurable rotational energy barrier that can be quantitatively studied by variable-temperature ¹⁹F NMR spectroscopy, as demonstrated by Turečková et al. [1]. The two ortho-fluorine atoms in 2,6-difluoro-N-phenylbenzamide serve as intrinsic ¹⁹F NMR reporter nuclei, enabling direct monitoring of conformational exchange processes without the need for isotopic labeling. Non-fluorinated N-phenylbenzamides lack this spectroscopic handle entirely, while mono-fluorinated analogs provide only a single fluorine reporter, reducing the information content of dynamic NMR experiments. This property makes 2,6-difluoro-N-phenylbenzamide uniquely suited as a probe molecule for studying amide bond dynamics, solvent effects on conformation, and protein–ligand interactions by ¹⁹F NMR, an application not available with non-fluorinated or mono-fluorinated benzamides.

¹⁹F NMR Spectroscopy Conformational Dynamics Analytical Chemistry

Metabolic Stability Advantage of Fluorinated Versus Non-Fluorinated Benzamides: Class-Level Evidence from Human Liver Microsome Studies

Fluorine substitution at the 2- and 6-positions of the benzamide scaffold is a well-established strategy to block cytochrome P450-mediated oxidative metabolism at these positions, thereby enhancing metabolic stability in human liver microsome (HLM) assays [1]. While direct metabolic stability data for 2,6-difluoro-N-phenylbenzamide itself has not been published in peer-reviewed form, the class-level principle is supported by structural pairwise comparisons of HLM stability across phenyl derivatives, which demonstrate that fluorine substitution at metabolically labile positions consistently reduces intrinsic clearance [2]. Non-fluorinated N-phenylbenzamide is susceptible to aromatic hydroxylation at the 2- and 6-positions of the benzoyl ring, whereas 2,6-difluoro substitution blocks these sites. Buyers should verify lot-specific metabolic stability data from the supplier when this parameter is critical to their application.

Metabolic Stability Fluorine Substitution ADME

Recommended Application Scenarios for 2,6-Difluoro-N-phenylbenzamide Based on Verified Evidence


Scaffold for FtsZ-Targeted Antibacterial Lead Optimization

2,6-Difluoro-N-phenylbenzamide serves as the minimal core scaffold for constructing FtsZ inhibitors, where the non-planar 2,6-difluorobenzamide motif is essential for allosteric binding. Medicinal chemistry teams developing novel anti-Staphylococcal agents should use this compound as the starting benzamide fragment for structure–activity relationship (SAR) expansion at the 3-position and/or the N-phenyl ring, as the 2,6-difluoro substitution is a validated pharmacophoric requirement that cannot be replicated by non-fluorinated or mono-fluorinated benzamides [1]. The conformational pre-organization enforced by ortho-fluorine substituents reduces the entropic penalty upon target binding, a parameter directly linked to the non-planar geometry discussed in Section 3.

¹⁹F NMR Probe Molecule for Ligand–Protein Interaction Studies

The two chemically equivalent ortho-fluorine atoms in 2,6-difluoro-N-phenylbenzamide provide an intrinsic ¹⁹F NMR spectroscopic handle without the need for isotopic labeling or fluorophore conjugation. This compound is directly suitable for ¹⁹F NMR-based binding assays, conformational exchange measurements, and fragment-based drug discovery (FBDD) screening against protein targets [2]. The rotational barrier of the C(sp²)–C(aryl) bond, as quantified by variable-temperature ¹⁹F NMR, enables detailed characterization of ligand conformational dynamics in solution, a capability absent in non-fluorinated benzamides.

Negative Control for Dihydroorotase-Mediated Pyrimidine Depletion Screens

With an IC50 of 180 µM against dihydroorotase [3], 2,6-difluoro-N-phenylbenzamide is an appropriate negative-control compound for phenotypic screens designed to identify DHOase-dependent antiproliferative agents. Its negligible DHOase inhibitory activity ensures that any observed cytotoxicity or growth inhibition in cell-based assays is not confounded by pyrimidine starvation resulting from DHOase blockade. This property enables cleaner interpretation of mechanism-of-action studies, particularly in cancer cell lines sensitive to nucleotide depletion.

Building Block for Parallel Library Synthesis of Fluorinated Benzamide Derivatives

2,6-Difluoro-N-phenylbenzamide is commercially available at 97% purity from multiple suppliers and is amenable to further functionalization via electrophilic aromatic substitution at the N-phenyl ring or nucleophilic displacement at the benzoyl ring (though the 2,6-difluoro positions are relatively deactivated). It is a suitable building block for generating focused libraries of fluorinated benzamides for antimicrobial, anticancer, or agrochemical screening, where the lower logP compared to non-fluorinated N-phenylbenzamide may confer improved solubility and reduced promiscuous binding in early-stage hit triaging.

Quote Request

Request a Quote for 2,6-difluoro-N-phenylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.